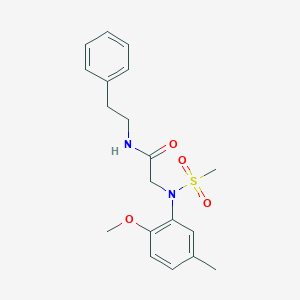![molecular formula C20H17N3O2S B4948232 4-Cyclohexylaminoanthra[1,2-c]-1,2,5-thiadiazole-6,11-dione](/img/structure/B4948232.png)
4-Cyclohexylaminoanthra[1,2-c]-1,2,5-thiadiazole-6,11-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclohexylaminoanthra[1,2-c]-1,2,5-thiadiazole-6,11-dione is a complex organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of a cyclohexylamino group and a thiadiazole ring fused to an anthraquinone core. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylaminoanthra[1,2-c]-1,2,5-thiadiazole-6,11-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the anthraquinone core, followed by the introduction of the cyclohexylamino group and the thiadiazole ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and waste generation. Advanced techniques such as microwave-assisted synthesis and flow chemistry are sometimes employed to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclohexylaminoanthra[1,2-c]-1,2,5-thiadiazole-6,11-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The amino and thiadiazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, hydroquinones, and other functionalized compounds that retain the core structure of this compound.
Applications De Recherche Scientifique
4-Cyclohexylaminoanthra[1,2-c]-1,2,5-thiadiazole-6,11-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Cyclohexylaminoanthra[1,2-c]-1,2,5-thiadiazole-6,11-dione involves its interaction with specific molecular targets and pathways. The compound is known to intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can inhibit the activity of certain enzymes, leading to the accumulation of reactive oxygen species (ROS) and inducing apoptosis in cancer cells. The molecular targets include topoisomerases and other DNA-binding proteins.
Comparaison Avec Des Composés Similaires
4-Cyclohexylaminoanthra[1,2-c]-1,2,5-thiadiazole-6,11-dione can be compared with other anthraquinone derivatives such as:
Doxorubicin: A well-known anthracycline antibiotic used in cancer therapy.
Mitoxantrone: Another anthraquinone derivative with anticancer properties.
Anthracene: A simpler polycyclic aromatic hydrocarbon used in organic synthesis.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, which distinguish it from other similar compounds.
Propriétés
IUPAC Name |
4-(cyclohexylamino)naphtho[3,2-e][2,1,3]benzothiadiazole-6,11-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c24-19-12-8-4-5-9-13(12)20(25)16-14(19)10-15(17-18(16)23-26-22-17)21-11-6-2-1-3-7-11/h4-5,8-11,21H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRARZDUTYLVCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC3=C(C4=NSN=C24)C(=O)C5=CC=CC=C5C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B4948158.png)
![ethyl 4-(2-chlorobenzyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4948164.png)

![3-[1-(4-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4948178.png)


![3-METHYL-1-(4-NITROPHENYL)-4-[(Z)-1-(PHENETHYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE](/img/structure/B4948212.png)
![4-(2-methylphenyl)-1-[(2-oxo-2-phenylethyl)sulfanyl]-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4948220.png)
![1-(2,4-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4948227.png)

![4-N-[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine;hydrobromide](/img/structure/B4948237.png)
![2-[(5-Bromo-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B4948249.png)
![(5Z)-2-amino-5-[(5-iodofuran-2-yl)methylidene]-4,6-dimethylcyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B4948257.png)
![[4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone](/img/structure/B4948261.png)
